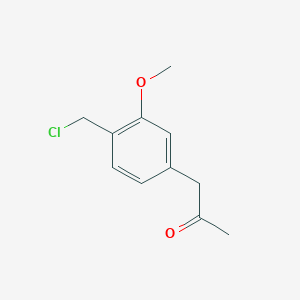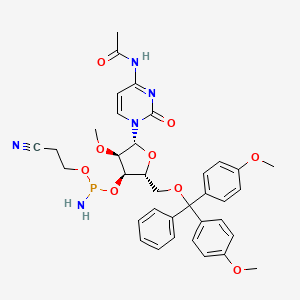
(2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-METHYL-N4-ACETYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE is a modified nucleoside used in the synthesis of oligonucleotides. It is characterized by the presence of a 2’-O-methyl group, an N4-acetyl group, and a 5’-O-(4,4’-dimethoxytrityl) (DMT) group. This compound is particularly valuable in the field of molecular biology and biochemistry due to its enhanced stability and resistance to nuclease degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-METHYL-N4-ACETYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE involves several key steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of cytidine is protected using 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Methylation of the 2’-Hydroxyl Group: The 2’-hydroxyl group is methylated using methyl iodide (MeI) in the presence of a base like sodium hydride (NaH).
Acetylation of the N4-Amino Group: The N4-amino group is acetylated using acetic anhydride (Ac2O) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98.0%.
Storage: The final product is stored at -20°C to maintain its stability.
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-METHYL-N4-ACETYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to a phosphate group using iodine in the presence of water.
Deprotection: The DMT group can be removed using acidic conditions, such as trichloroacetic acid (TCA) in dichloromethane (DCM).
Substitution: The 2’-O-methyl group provides resistance to nucleophilic attack, enhancing the stability of the oligonucleotide.
Common Reagents and Conditions
Oxidation: Iodine (I2) in water.
Deprotection: Trichloroacetic acid (TCA) in dichloromethane (DCM).
Substitution: Methyl iodide (MeI) in the presence of sodium hydride (NaH).
Major Products
Oxidation: Formation of a phosphate group.
Deprotection: Removal of the DMT group, yielding a free hydroxyl group.
Substitution: Enhanced stability of the oligonucleotide due to the 2’-O-methyl group.
Wissenschaftliche Forschungsanwendungen
2’-O-METHYL-N4-ACETYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE is widely used in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various applications, including antisense oligonucleotides and siRNA.
Biology: Employed in the study of gene expression and regulation by creating stable and nuclease-resistant oligonucleotides.
Medicine: Utilized in the development of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: Applied in the production of diagnostic probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques
Wirkmechanismus
The mechanism of action of 2’-O-METHYL-N4-ACETYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE involves:
Hybridization: The modified oligonucleotide hybridizes with complementary DNA or RNA sequences.
Stability: The 2’-O-methyl group provides resistance to enzymatic degradation, enhancing the stability of the oligonucleotide.
Target Binding: The N4-acetyl group and other modifications improve binding affinity and specificity to target sequences.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5’-O-DMT-N4-Acetyl-5-Methyl-2’-O-(2-methoxyethyl)cytidine 3’-CE phosphoramidite
- 5’-O-DMT-N4-Benzoyl-5-Methyl-2’-O-(2-methoxyethyl)cytidine 3’-CE phosphoramidite
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-O-methylcytidine-3’-(2-cyanoethyl diisopropylphosphoramidite)
Uniqueness
2’-O-METHYL-N4-ACETYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE is unique due to its combination of modifications, which provide enhanced stability, resistance to nuclease degradation, and improved hybridization properties. These features make it particularly valuable in the synthesis of therapeutic and diagnostic oligonucleotides .
Eigenschaften
Molekularformel |
C36H40N5O9P |
|---|---|
Molekulargewicht |
717.7 g/mol |
IUPAC-Name |
N-[1-[(2R,3R,4R,5R)-4-[amino(2-cyanoethoxy)phosphanyl]oxy-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C36H40N5O9P/c1-24(42)39-31-19-21-41(35(43)40-31)34-33(46-4)32(50-51(38)48-22-8-20-37)30(49-34)23-47-36(25-9-6-5-7-10-25,26-11-15-28(44-2)16-12-26)27-13-17-29(45-3)18-14-27/h5-7,9-19,21,30,32-34H,8,22-23,38H2,1-4H3,(H,39,40,42,43)/t30-,32-,33-,34-,51?/m1/s1 |
InChI-Schlüssel |
CDQDQKISXIQRHU-UAXKUMNJSA-N |
Isomerische SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N)OC |
Kanonische SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


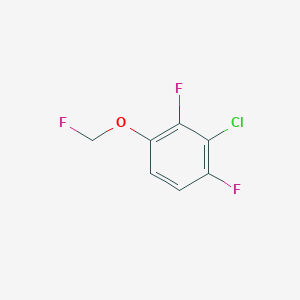
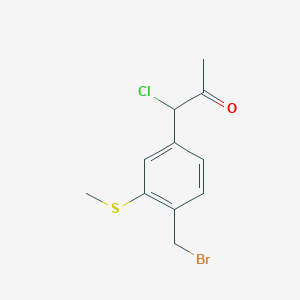

![Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14047476.png)
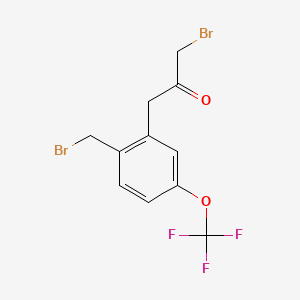
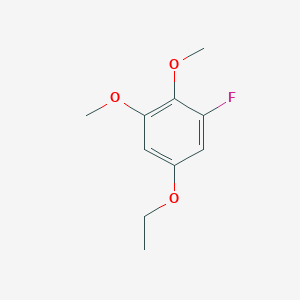
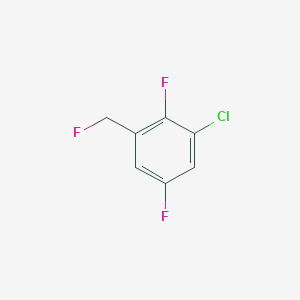

![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
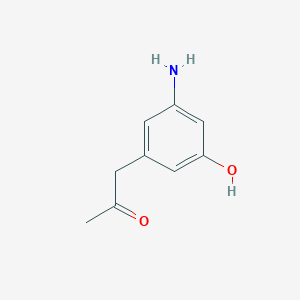

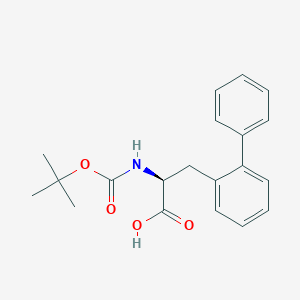
![Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14047554.png)
